molecular formula C₁₅H₁₀D₃FO₂ B1152250 (S)-2-Flurbiprofen-d3

(S)-2-Flurbiprofen-d3

Cat. No.: B1152250
M. Wt: 247.28
Attention: For research use only. Not for human or veterinary use.
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Description

Applications of Deuterium (B1214612) Substitution in Chemical and Biological Research

Deuterium, a stable isotope of hydrogen, has become a key player in drug discovery. slideshare.net Its substitution for hydrogen, known as deuteration, is a technique used to enhance the metabolic stability of drug candidates. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. musechem.cominformaticsjournals.co.in

The applications of deuterium substitution are extensive and include:

Improving Pharmacokinetics: By slowing down metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency. musechem.com

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based assays to accurately quantify drug levels in biological samples like plasma and tissues. iris-biotech.deresearchgate.net

Investigating Reaction Mechanisms: The kinetic isotope effect observed upon deuteration helps to elucidate the mechanisms of chemical and enzymatic reactions. researchgate.net

Overview of Deuterium Kinetic Isotope Effects (DKIE) and Their Implications

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction is slowed down when a hydrogen atom involved in a rate-determining step is replaced by deuterium. prolynxinc.com This effect is quantified as the ratio of the reaction rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD). musechem.com

A primary DKIE occurs when the C-H bond being broken is directly involved in the rate-limiting step of the reaction. prolynxinc.com This effect can theoretically lead to a significant slowing of the reaction, with kH/kD values approaching 10. prolynxinc.com In drug metabolism, which is often catalyzed by cytochrome P450 (P450) enzymes, C-H bond cleavage is a frequent and critical step. nih.gov Therefore, introducing deuterium at a metabolically active site can significantly alter the drug's metabolic fate. nih.govresearchgate.net This can lead to:

Prolonged drug action: By slowing metabolism, the therapeutic effect of a drug can be extended. prolynxinc.com

Reduced formation of toxic metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can reduce its formation.

Altered metabolic pathways: Slowing down one metabolic pathway can sometimes lead to the drug being metabolized through alternative routes, a phenomenon known as metabolic switching. musechem.com

Properties

Molecular Formula

C₁₅H₁₀D₃FO₂

Molecular Weight

247.28

Synonyms

Dexflurbiprofen-d3;  Esflurbiprofen-d3;  S-(+)-Flurbiprofen-d3;  d-Flurbiprofen-d3;  (+)-(S)-Flurbiprofen-d3;  (+)-Flurbiprofen-d3;  (2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic Acid-d3;  (2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid-d3; 

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Flurbiprofen D3

Stereoselective Synthesis Approaches for Chiral Propionic Acids

The creation of the chiral center in 2-arylpropionic acids, a class to which flurbiprofen (B1673479) belongs, is a cornerstone of their synthesis. The therapeutic efficacy of these nonsteroidal anti-inflammatory drugs (NSAIDs) often resides in a single enantiomer, making enantioselective synthesis paramount. growingscience.com

Asymmetric Catalysis in α-Methyl Arylacetic Acid Synthesis

Asymmetric hydrogenation is a highly efficient method for producing chiral α-substituted propionic acids. researchgate.netresearchgate.net This approach typically involves the hydrogenation of α-substituted acrylic acids using a chiral catalyst. Historically, catalysts based on precious metals like rhodium, ruthenium, and iridium have been prevalent. springernature.com However, recent research has focused on developing more sustainable methods using earth-abundant metals.

One notable advancement is the use of nickel-catalyzed asymmetric hydrogenation. researchgate.netspringernature.com Researchers have reported an efficient process using a nickel catalyst for the asymmetric hydrogenation of various α-substituted acrylic acids, achieving high enantiomeric excess (up to 99.4% ee). researchgate.net Deuterium-labeling experiments in these catalytic systems have shown that the two hydrogen atoms added to the double bond can originate from different sources; for instance, one from gaseous D2 and the other from a protic solvent like TFE-d1. nih.gov This provides insight into the reaction mechanism, suggesting that the hydrogen on the α-position of the resulting carboxylic acid comes from the H2 (or D2) gas, while the β-position hydrogen is sourced from the protic solvent. nih.gov

Table 1: Asymmetric Hydrogenation of α-Substituted Acrylic Acids
Catalyst TypeSubstrateKey FeaturesReported Efficiency
Nickel-basedα-Substituted acrylic acidsUtilizes earth-abundant metal; sustainable approach. springernature.comUp to 99.4% enantiomeric excess (ee). researchgate.net
Rhodium/Ruthenium/Iridium-basedα-Substituted acrylic acidsHistorically dominant; highly effective but uses expensive metals. springernature.comHigh enantioselectivity.

Enantioselective Routes to (S)-Flurbiprofen and its Analogs

Several enantioselective strategies have been developed specifically for (S)-Flurbiprofen and related compounds. These methods often aim to create the chiral center with high stereocontrol in the final steps of the synthesis.

One approach involves the enantioselective hydrolysis of racemic flurbiprofen esters using enzymes. rsc.org For example, studies have shown that various esterases can selectively hydrolyze the ester of one enantiomer, allowing for the separation of the desired (S)-flurbiprofen. rsc.org Another biocatalytic method is the kinetic resolution of racemic flurbiprofen through enantioselective esterification, catalyzed by systems like immobilized lipase (B570770) B from Candida antarctica or whole-cell systems such as Aspergillus oryzae. rsc.org

Visible-light dual photoredox/nickel catalysis has emerged as a powerful method for the enantioselective synthesis of flurbiprofen analogs. nih.gov This technique enables a three-component carboarylation of alkenes, providing access to enantioenriched α-arylated carbonyl compounds from simple starting materials. nih.gov This strategy was successfully applied to a modular and enantioselective synthesis of a set of (R)-flurbiprofen analogs. nih.gov

Furthermore, palladium-catalyzed asymmetric methoxycarbonylation offers a concise route to (S)-Flurbiprofen methyl ester from commercially available 4-bromo-2-fluoro-1,1'-biphenyl. researchgate.net This process utilizes a specific palladium catalyst to achieve both Grignard cross-coupling and the highly enantioselective carbonylation step. researchgate.net

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

De novo Synthesis with Deuterated Precursors

De novo synthesis involves building the molecule from the ground up using deuterated starting materials. This method provides precise control over the location and number of deuterium atoms. For the synthesis of (S)-2-Flurbiprofen-d3, where the three deuterium atoms are on the methyl group, a common strategy involves using a deuterated methylating agent.

One reported method involves the reaction of (S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid with deuterated methyl iodide (CD3I) under basic conditions to yield the trideuterated product. Another approach involves the α-trideuteromethylation of arylacetonitriles, which can serve as precursors to the final flurbiprofen structure. researchgate.net This method uses deuterated methanol (B129727) as the source for the trideuteromethyl group. researchgate.net

Late-Stage Isotopic Exchange Methods

Late-stage deuteration involves introducing deuterium into a fully or nearly fully assembled molecule. This approach is attractive as it bypasses the need for lengthy de novo synthesis with labeled precursors. acs.org Palladium-catalyzed hydrogen isotope exchange (HIE) is a prominent technique for this purpose. thieme-connect.comthieme-connect.com

Researchers have developed palladium-based catalyst systems that can facilitate the deuteration of C-H bonds in various bioactive molecules, including flurbiprofen methyl ester. acs.orgthieme-connect.com Using D2O as an inexpensive and readily available deuterium source, these methods can achieve high levels of deuterium incorporation on the aromatic rings of the molecule. acs.orgthieme-connect.com For instance, flurbiprofen methyl ester was efficiently deuterated at the arene positions using a palladium catalyst with a specific N,N-bidentate ligand. acs.orgthieme-connect.com Other studies have focused on the deuteration of β-C(sp3)–H bonds in free carboxylic acids, including flurbiprofen, using tailored palladium catalysts. chemrxiv.org

Deuteration at the Chiral Alpha-Carbon Position

Introducing deuterium at the stereogenic center (the α-carbon) of a chiral molecule like flurbiprofen is of particular interest as it can significantly impact its metabolic and physicochemical properties. Replacing the hydrogen atom at the α-carbon with deuterium can markedly reduce the rate of racemization, a process where a single enantiomer converts into a mixture of both. researchgate.net

A simple and efficient method has been developed for the enantioselective α-deuteration of α-amino acids without requiring external chiral sources, which demonstrates the principle of retaining chirality during deuteration. acs.org This base-promoted enantioretentive hydrogen isotope exchange occurs in a protic solvent. acs.org While not directly applied to flurbiprofen in this specific study, the principle of "memory of chirality" is a key concept. acs.org For α-aryl propionic acid derivatives, studies have shown that the replacement of the hydrogen at the alpha-carbon with a deuterium atom can stabilize the chiral center against spontaneous racemization. researchgate.net This strategy, sometimes referred to as deuterium-enabled chiral switching (DECS), can enhance compound stability by reducing proton exchange. researchgate.net

Table 2: Deuterium Incorporation Strategies
StrategyDescriptionExample Precursor/ReagentKey Advantage
De novo SynthesisBuilding the molecule with deuterated starting materials. hyphadiscovery.comDeuterated methyl iodide (CD3I) researchgate.netPrecise control of deuterium location.
Late-Stage ExchangeIntroducing deuterium into a nearly complete molecule via H/D exchange. thieme-connect.comthieme-connect.comD2O with a Palladium catalyst. acs.orgBypasses lengthy synthesis of labeled precursors.
α-Carbon DeuterationSpecific replacement of the hydrogen at the chiral center with deuterium. researchgate.netBase-promoted exchange in a deuterated solvent. acs.orgCan reduce racemization and enhance stability. researchgate.net

Characterization of Synthetic Products

Spectroscopic techniques are indispensable for the structural elucidation of (S)-2-Flurbiprofen-d3, providing unambiguous evidence of deuteration and confirming the correct stereochemical configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy are crucial for characterizing (S)-2-Flurbiprofen-d3. In the ¹H NMR spectrum, the signal corresponding to the methyl protons (–CH₃) in non-deuterated flurbiprofen, typically observed around δ 1.56 ppm, would be significantly diminished or absent in the deuterated analogue. nih.gov Conversely, the ²H NMR spectrum would exhibit a characteristic signal confirming the presence of deuterium in the methyl group. nih.gov The proton signal for the chiral center (–CH) at approximately 3.80 ppm would remain, and its coupling pattern can help confirm the structure. nih.gov Advanced NMR techniques, including those in various deuterated solvents like CDCl₃, toluene-d₈, and acetonitrile-d₃, can also be employed to study intermolecular interactions and confirm the (S)-configuration, sometimes by observing self-induced diastereomeric anisochronism (SIDA). mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides precise mass-to-charge ratio (m/z) information, allowing for the definitive confirmation of deuteration. Non-deuterated flurbiprofen has an exact mass of approximately 244.0900. nih.gov The incorporation of three deuterium atoms in (S)-2-Flurbiprofen-d3 results in a molecular weight of 247.28 g/mol . pharmaffiliates.comdaicelpharmastandards.com HR-ESI-MS analysis will show a molecular ion peak at m/z 247.10878805, which is a clear indicator of the successful synthesis of the trideuterated compound. vulcanchem.comnih.gov This method is highly sensitive and provides unequivocal proof of the isotopic substitution.

Table 1: Spectroscopic Data for (S)-2-Flurbiprofen-d3

Technique Parameter Expected Observation for (S)-2-Flurbiprofen-d3 Reference
¹H NMR Methyl Proton Signal (-CD₃) Diminished or absent signal around δ 1.56 ppm nih.gov
¹H NMR Methine Proton Signal (-CH) Signal present around δ 3.80 ppm nih.gov
²H NMR Deuterium Signal Characteristic signal confirming C-D bonds nih.gov
HR-ESI-MS Molecular Ion Peak (m/z) ~247.1088 vulcanchem.comnih.gov
Molecular Weight g/mol 247.28 pharmaffiliates.comdaicelpharmastandards.com

Ensuring the high purity and isotopic enrichment of (S)-2-Flurbiprofen-d3 is critical for its application, particularly when used as an internal standard in quantitative analyses.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical and enantiomeric purity of (S)-2-Flurbiprofen-d3. Using a chiral stationary phase, it is possible to separate the (S)- and (R)-enantiomers and quantify the enantiomeric excess (e.e.). This is crucial as the biological activity often resides in the (S)-enantiomer. researchgate.netd-nb.info The chemical purity is assessed by detecting any non-deuterated flurbiprofen or other synthesis-related impurities.

Mass Spectrometry for Isotopic Enrichment: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for determining isotopic enrichment. vulcanchem.com By comparing the peak intensities of the deuterated compound (m/z 247.28) and any residual non-deuterated flurbiprofen (m/z 244.27), the percentage of deuterium incorporation can be accurately quantified. vulcanchem.com For use as an internal standard, isotopic purity should ideally be ≥98%.

Table 2: Purity and Enrichment Analysis Techniques

Analysis Type Technique Key Metric Typical Requirement Reference
Chemical Purity HPLC Area % of main peak ≥99% vulcanchem.com
Enantiomeric Purity Chiral HPLC Enantiomeric Excess (e.e.) >99% nih.gov
Isotopic Enrichment LC-MS/MS % Deuterium Incorporation ≥98%

Challenges and Innovations in Deuterated Chiral Synthesis

The synthesis of enantiomerically pure deuterated compounds like (S)-2-Flurbiprofen-d3 presents unique challenges that drive innovation in synthetic organic chemistry.

Challenges:

Stereocontrol: Achieving high enantioselectivity in deuteration reactions is a primary challenge. Traditional methods may not be suitable for introducing deuterium at a specific stereocenter without causing racemization. d-nb.info The development of catalysts and reaction conditions that can precisely control the stereochemistry during C-D bond formation is an ongoing area of research. nih.govfrontiersin.org

Site-Selectivity: Directing the deuterium incorporation to a specific position within a complex molecule, such as the methyl group of flurbiprofen, while leaving other C-H bonds intact, requires highly selective catalysts and reagents. nih.gov

Isotopic Scrambling: Preventing the loss or scrambling of the deuterium label during the synthesis and purification steps is crucial. This is particularly relevant in reactions that involve acidic or basic conditions, which can facilitate H/D exchange at unintended positions. mdpi.com

Innovations:

Asymmetric Catalysis: Significant advancements have been made in asymmetric catalysis to address the challenge of stereocontrol. Chiral catalysts, including those based on transition metals like iridium, rhodium, and cobalt, have been developed for enantioselective deuteration. acs.orgnih.gov These catalysts can create a chiral environment around the substrate, directing the deuterium atom to a specific face of the molecule.

Photoredox Catalysis: Visible light-driven photoredox catalysis has emerged as a powerful tool for enantioselective deuteration. nih.gov This method often operates under mild conditions and can be combined with chiral Brønsted acids or other organocatalysts to achieve high enantioselectivity and deuterium incorporation using readily available deuterium sources like D₂O. nih.gov

Late-Stage Deuteration: Innovations are focused on introducing deuterium at a late stage in the synthetic sequence. acs.org This approach is more efficient and avoids the need to carry the isotopic label through multiple synthetic steps. Methods like directed hydrogen isotope exchange (HIE) catalyzed by transition metals are being refined to improve regioselectivity and functional group tolerance. acs.org

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is the cornerstone for the sensitive and selective quantification of flurbiprofen, where (S)-2-Flurbiprofen-d3 is an invaluable internal standard. vulcanchem.com The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the non-deuterated analyte while behaving similarly during extraction and ionization. vulcanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the predominant technique for the quantification of flurbiprofen and its metabolites in complex biological fluids like plasma. nih.govnih.gov The coupling of liquid chromatography for physical separation with tandem mass spectrometry for specific detection provides unparalleled sensitivity and specificity. In these methods, (S)-2-Flurbiprofen-d3 or other deuterated analogs are frequently employed as internal standards to ensure analytical reliability. gnest.org

A typical validated LC-MS/MS method involves protein precipitation from the plasma sample, followed by chromatographic separation on a C18 reversed-phase column. nih.govnih.govresearchgate.net For instance, one method utilized a Luna C18 column with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (15:85, v/v) at a flow rate of 250 μl/min. nih.gov Another approach employed an Ultimate C18 column with a gradient elution of water/formic acid and acetonitrile (B52724)/formic acid. nih.gov These methods are capable of achieving low limits of quantification, often in the range of 0.01 to 5 ng/mL in plasma. nih.govresearchgate.net

The efficiency of analyte ionization is critical for achieving high sensitivity in LC-MS/MS. Electrospray ionization (ESI) is commonly used for flurbiprofen analysis, typically in the negative ion mode, which is optimal for acidic molecules. nih.govnih.govresearchgate.netmdpi.com Optimization of ESI parameters is a crucial step in method development.

Studies have shown that a two-step Bayesian optimization process can efficiently determine the most sensitive conditions, significantly reducing the number of measurements needed compared to traditional one-factor-at-a-time methods. lcms.cz Key parameters that are optimized include the temperatures of the ESI source, desolvation line (DL), and heat block, as well as gas flows (nebulizer, heating, drying) and interface voltage. lcms.cz For example, heating the nebulizer gas can improve analyte solubility in the ESI spray, leading to an order of magnitude improvement in sensitivity. acs.org Careful optimization also minimizes undesirable in-source phenomena, such as the back-conversion of metabolites to the parent drug, ensuring that the quantified amounts are accurate. researchgate.net

In tandem mass spectrometry, quantification is performed using multiple reaction monitoring (MRM). This involves selecting a specific precursor ion (Q1) for the analyte and its corresponding product ion (Q3) after collision-induced dissociation. This highly specific mass transition is monitored, filtering out background noise and enhancing selectivity. For flurbiprofen, common MRM transitions in negative ESI mode are m/z 243.1 → 199.1 and m/z 243.2 → 199.2. gnest.orgresearchgate.netresearchgate.net When (S)-2-Flurbiprofen-d3 is used as the internal standard, a distinct MRM transition corresponding to its mass is monitored. The deuterium labeling shifts the molecular ion peak by +3 atomic mass units compared to the unlabeled compound. vulcanchem.com

The table below summarizes MRM transitions used for the analysis of flurbiprofen and related internal standards.

Table 1: Selected MRM Transitions for Flurbiprofen and Internal Standards

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Reference
Flurbiprofen Negative 243.10 199.10 gnest.org
Flurbiprofen Negative 243.2 199.2 researchgate.net
(R)- and (S)-Flurbiprofen (derivatized) Negative 398.3 270.1 researchgate.net
Etodolac (IS) Negative 286.2 212.1 researchgate.net
Indomethacin (IS) Negative - - nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) represents an alternative, powerful technique for the analysis of flurbiprofen. pillbuys.com Due to the low volatility and polar nature of flurbiprofen's carboxylic acid group, derivatization is a mandatory step prior to GC analysis. oup.comoup.com A common approach is silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic proton into a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and thermally stable. oup.comresearchgate.netnih.gov

For quantitative analysis, the GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net For the TMS-derivatized flurbiprofen, a characteristic fragment ion at m/z 180 is frequently monitored for quantification. researchgate.net A typical GC method would employ a low-polarity capillary column, such as one coated with 5% phenyl and 95% dimethylpolysiloxane, with a programmed temperature gradient to achieve separation. pillbuys.comoup.com This methodology has been validated for determining flurbiprofen in human plasma and pharmaceutical preparations, with linear calibration curves and low limits of detection (LOD) and quantification (LOQ) of 0.03 and 0.10 μg/mL, respectively, in plasma. oup.comoup.com

High-Resolution Mass Spectrometry for Metabolite Identification

The identification of drug metabolites is a critical aspect of drug development, and high-resolution mass spectrometry (HRMS), particularly time-of-flight (TOF) mass spectrometry, is an essential tool for this purpose. researchgate.net HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.

A powerful strategy for metabolite discovery involves the use of stable isotope-labeled compounds. researchgate.netmdpi.comsemanticscholar.org In this approach, a 1:1 mixture of the unlabeled drug and its deuterated isotopologue (like flurbiprofen-d3) is incubated in a metabolic system, such as human liver microsomes. The resulting mixture is then analyzed by LC-HRMS. researchgate.netsemanticscholar.org Software is used to search the complex dataset for "twin ion" pairs that exhibit the specific mass shift corresponding to the deuterium label (e.g., a 3-Da shift for a d3-labeled compound). semanticscholar.org This technique effectively filters out endogenous matrix components and noise, highlighting potential drug-related metabolites. Using this mass-shift filtering approach with LC-TOF-MS, four metabolites of flurbiprofen were successfully identified in human liver microsomes. researchgate.netmdpi.com Further structural elucidation is achieved by subjecting these identified precursor ions to fragmentation (MS/MS), which provides information about the site of metabolic modification. mdpi.comresearchgate.net

Chromatographic Separation Techniques for Enantiomers

Flurbiprofen is a chiral compound, existing as (S)- and (R)-enantiomers. Since the pharmacological activity resides primarily in the (S)-enantiomer, methods for separating and quantifying the individual enantiomers are crucial. tandfonline.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. nih.govnih.govresearchgate.net

The successful enantioseparation of flurbiprofen relies on the selection of an appropriate CSP and the optimization of the mobile phase composition. A variety of CSPs have been proven effective:

Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives, such as cellulose (B213188) tris(4-methylbenzoate) (Chiralcel OJ) and Chiralpak AD, are widely used. tandfonline.comnih.govtandfonline.comipb.pt Separation on a Chiralcel OJ column was achieved after derivatizing the enantiomers to their methyl esters, using a mobile phase of n-hexane and 2-propanol. tandfonline.comtandfonline.com

Glycopeptide-based CSPs: A bonded vancomycin (B549263) CSP (Chirobiotic V™) has been used in the reversed-phase mode. nih.gov Optimal separation was achieved with a mobile phase of 20% tetrahydrofuran (B95107) in 100 mM ammonium nitrate (B79036) buffer at pH 5, where electrostatic interactions between the negatively charged analytes and the positively charged chiral selector are significant. nih.gov

Cyclodextrin-based CSPs: A custom-synthesized per-4-chlorophenylcarbamate-β-cyclodextrin bonded CSP provided excellent resolution (Rs = 2.0) for flurbiprofen enantiomers in a reversed-phase LC-MS/MS application. researchgate.net

The choice of mobile phase, including the organic modifier (e.g., ethanol (B145695), tetrahydrofuran), its concentration, and additives like trifluoroacetic acid (TFA) or formic acid, is critical for optimizing resolution and analysis time. mdpi.comnih.govnih.gov For large-scale separation, preparative techniques like simulated moving bed (SMB) chromatography using a Chiralpak AD stationary phase have been successfully implemented. nih.govipb.pt

Table 2: Examples of Chiral Chromatographic Conditions for Flurbiprofen Enantiomers

Chiral Stationary Phase (CSP) Mobile Phase Detection Reference
Cellulose tris(4-methylbenzoate) (Chiralcel OJ) Isocratic n-hexane/2-propanol (after derivatization) LC tandfonline.comtandfonline.com
Chiralpak AD® 10% ethanol/90% n-hexane/0.01% TFA SMB nih.govipb.pt
Vancomycin (Chirobiotic V™) 20% tetrahydrofuran in 100 mM ammonium nitrate (pH 5) HPLC nih.gov
Per-4-chlorophenylcarbamate-β-cyclodextrin Acetonitrile/water with formic acid LC-MS/MS researchgate.net

Chiral Stationary Phases (CSPs) in HPLC and LC-MS/MS

The enantioselective separation of flurbiprofen and its deuterated analogue is paramount due to the stereoselective activity and metabolism of its enantiomers. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing chiral stationary phases (CSPs) are the gold standard for this purpose.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the chiral resolution of flurbiprofen enantiomers. For instance, amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, commercially known as Chiralpak AD, has demonstrated effective separation. nih.govipb.pt Studies have explored various mobile phase compositions to optimize the separation on these columns. A common mobile phase consists of a mixture of n-hexane and ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govipb.pt One study reported successful separation using a mobile phase of 10% ethanol in 90% n-hexane with 0.01% TFA. nih.govipb.pt

Another type of CSP that has shown promise is based on cyclodextrin (B1172386) derivatives. A per-4-chlorophenylcarbamate-β-cyclodextrin bonded chiral stationary phase has been successfully used for the complete separation of flurbiprofen enantiomers with a resolution of 2.0. researchgate.net Additionally, α1-acid glycoprotein (B1211001) columns have been utilized for the stereoselective separation of flurbiprofen enantiomers without the need for derivatization. researchgate.net

The choice of mobile phase is crucial and can significantly impact the separation efficiency. While normal-phase chromatography with solvents like hexane (B92381) is effective, these are not always compatible with mass spectrometry, particularly with electrospray ionization (ESI). text2fa.ir Therefore, method development often involves finding a balance between optimal chiral separation and MS compatibility.

Table 1: Examples of Chiral Stationary Phases and Conditions for Flurbiprofen Enantiomer Separation

Chiral Stationary PhaseMobile Phase CompositionDetection MethodReference
Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD)10% ethanol/90% n-hexane/0.01% TFANot Specified nih.govipb.pt
Per-4-chlorophenylcarbamate-β-cyclodextrin bonded phaseNot SpecifiedESI-MS/MS researchgate.net
α1-acid glycoprotein columnNot SpecifiedUV (246 nm) researchgate.net
Chiralpak AD-RHOptimized for UHPLC-MS/MSUHPLC-MS/MS gnest.org

Achiral Chromatography for Initial Separation

While chiral chromatography is essential for enantioselective analysis, achiral chromatography, typically reversed-phase HPLC (RP-HPLC), plays a crucial role in the initial separation and quantification of total flurbiprofen or in methods where enantiomers are derivatized to form diastereomers that can be separated on a standard achiral column.

A common approach involves using a C18 column for the separation of flurbiprofen and its metabolites from biological matrices. dergipark.org.trnih.govresearchgate.net The mobile phase in these methods usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like potassium dihydrogen phosphate (B84403) or ammonium formate. dergipark.org.trnih.govresearchgate.net For instance, a method for determining flurbiprofen in pharmaceutical preparations used a mobile phase of acetonitrile and 0.05 M potassium dihydrogen phosphate solution (60:40, v/v) adjusted to pH 3.5. dergipark.org.tr Another method for the simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma utilized a mobile phase of 10 mM ammonium formate buffer (pH 3.5) and methanol (15:85, v/v). nih.gov

In some bioanalytical methods, flurbiprofen and its internal standard are first extracted from the plasma and then derivatized to form diastereomers. researchgate.net These diastereomers can then be separated and quantified using an achiral phenyl column. researchgate.net This approach allows for the use of more common and less expensive achiral columns for what is ultimately a stereoselective quantification.

Table 2: Examples of Achiral Chromatography Conditions for Flurbiprofen Analysis

Column TypeMobile Phase CompositionDetection MethodApplicationReference
Ace C18Acetonitrile-0.05 M potassium dihydrogen phosphate (60:40, v/v), pH 3.5UV (254 nm)Pharmaceutical Preparations dergipark.org.tr
Luna C1810mM ammonium formate buffer (pH 3.5)-methanol (15:85, v/v)MS/MS (ESI negative ion mode)Human Plasma nih.gov
C18Methanol and 5 mM ammonium formate solution (gradient elution)UPLC-MS/MSRat Plasma researchgate.net
PhenylNot SpecifiedMS/MSHuman Plasma (after derivatization) researchgate.net

Method Development and Validation for Quantification in Biological Matrices

The development and validation of bioanalytical methods for (S)-2-Flurbiprofen-d3 and its non-deuterated counterpart in biological matrices like plasma are governed by stringent guidelines from regulatory agencies. These methods must be proven to be selective, sensitive, accurate, and precise.

A typical validation process includes the assessment of selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability. researchgate.netmdpi.com For instance, a validated method for flurbiprofen enantiomers in rat plasma reported an LLOQ of 10 ng/mL for both R- and S-flurbiprofen, with a linear range of 10.0–20000.0 ng/mL. researchgate.net Another study for flurbiprofen in pharmaceutical preparations reported an LLOQ of 0.10 μg/mL. dergipark.org.tr

Sample preparation is a critical step to remove interferences from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govresearchgate.net LLE with solvents like methyl t-butyl ether is a frequently used method. nih.govresearchgate.net SPE with cartridges such as C18 or Oasis HLB is also employed for sample clean-up. researchgate.netgnest.org

The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is also thoroughly evaluated to ensure the integrity of the samples from collection to analysis. researchgate.net

Table 3: Key Validation Parameters from a Bioanalytical Method for Flurbiprofen

ParameterFindingReference
Linearity 10.0–20000.0 ng/mL (r² > 0.996) for R- and S-flurbiprofen in rat plasma researchgate.net
Lower Limit of Quantification (LLOQ) 10 ng/mL for R- and S-flurbiprofen in rat plasma researchgate.net
Accuracy (Intra-day) 96.53% to 103.60% for (S)-(+)-ibuprofen in dog plasma mdpi.com
Precision (Intra-day) 0.53% to 7.31% for (S)-(+)-ibuprofen in dog plasma mdpi.com
Recovery 82.23–85.28% for (S)-(+)-ibuprofen from dog plasma mdpi.com
Matrix Effect 86.74–93.79% for (S)-(+)-ibuprofen in dog plasma mdpi.com

Spectroscopic Characterization for Structural Elucidation (Non-Identification Data)

Spectroscopic techniques are indispensable for confirming the chemical structure, stereochemical integrity, and the site of deuteration in (S)-2-Flurbiprofen-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Deuteration Site

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of (S)-2-Flurbiprofen-d3. It can confirm the successful incorporation of deuterium atoms and verify the stereochemical configuration of the molecule. The deuterium labeling at the methyl group results in a distinct change in the NMR spectrum compared to the non-deuterated compound. Specifically, the signal corresponding to the methyl protons is absent or significantly reduced, and the presence of deuterium can be confirmed by ²H NMR.

Furthermore, NMR can be used to assess the enantiomeric purity of (S)-2-Flurbiprofen-d3. In some cases, chiral molecules can exhibit Self-Induced Diastereomeric Anisochrony (SIDA), where enantiomers in a non-racemic mixture can form diastereomeric aggregates, leading to separate signals in the NMR spectrum. mdpi.com This phenomenon can potentially be exploited to determine the enantiomeric excess without the need for a chiral solvating agent.

Utility of (S)-2-Flurbiprofen-d3 as an Internal Standard in Bioanalytical Assays

The primary application of (S)-2-Flurbiprofen-d3 in bioanalytical chemistry is as an internal standard (IS) for the quantification of flurbiprofen in biological samples using LC-MS/MS. An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

(S)-2-Flurbiprofen-d3 fits these criteria perfectly. Its retention time in chromatographic systems is nearly identical to that of (S)-flurbiprofen, meaning it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. vulcanchem.com However, its molecular weight is three atomic mass units higher due to the three deuterium atoms, resulting in a distinct m/z value. vulcanchem.com This allows for accurate correction of any variability during sample preparation and analysis, leading to high precision and accuracy in the quantification of the analyte.

The use of a stable isotope-labeled internal standard like (S)-2-Flurbiprofen-d3 is considered the gold standard in quantitative bioanalysis by LC-MS/MS. gnest.orgmdpi.com It is superior to using a different but structurally related compound as an internal standard, as the latter may have different extraction recovery and ionization efficiency.

Contextualizing S 2 Flurbiprofen D3 As a Research Tool and Subject

Rationale for Deuteration at the Chiral Center

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (2-APA) class. nih.govnih.gov It possesses a single chiral center and is typically administered as a racemic mixture of its (S)- and (R)-enantiomers. nih.govwikipedia.org The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively with the (S)-enantiomer. nih.govpharmgkb.orgnih.gov Unlike some other profens such as ibuprofen, where the inactive (R)-enantiomer undergoes significant metabolic chiral inversion to the active (S)-form in the body, this bioinversion is negligible for flurbiprofen in humans. nih.govnih.govfda.gov

The primary metabolic pathway for flurbiprofen is oxidation, specifically hydroxylation at the 4'-position, a reaction catalyzed predominantly by the CYP2C9 enzyme. pharmgkb.orgfda.gov The compound (S)-2-Flurbiprofen-d3 is synthesized by replacing the three hydrogen atoms of the methyl group adjacent to the carboxylic acid with deuterium. This specific placement of deuterium is a strategic choice aimed at probing and mitigating metabolic breakdown.

The core rationale for deuterating this position is to leverage the kinetic isotope effect to enhance metabolic stability. vulcanchem.com The C-D bonds in the trideuteriomethyl group are stronger than the corresponding C-H bonds, making them more resistant to enzymatic cleavage by CYP2C9. nih.govvulcanchem.com This modification is intended to slow the rate of the drug's metabolism and hepatic clearance, thereby prolonging its circulating half-life. vulcanchem.com Research has demonstrated that this deuteration significantly reduces the rate of hydroxylation. vulcanchem.com For instance, in vitro studies using primary human hepatocytes showed that the deuterated compound had a 40% lower clearance rate compared to non-deuterated flurbiprofen. vulcanchem.com This approach allows for the stabilization of the pharmacologically active (S)-enantiomer against degradation without altering the molecule's essential shape or electronic properties, which are crucial for its interaction with its therapeutic target. vulcanchem.com

Distinctions from Non-Deuterated Flurbiprofen Research in Academic Context

Research involving (S)-2-Flurbiprofen-d3 is distinct from studies on its non-deuterated parent compound, primarily in its objectives and applications. While academic research on (S)-Flurbiprofen focuses on its pharmacodynamic and therapeutic effects, studies involving the deuterated analog are centered on its utility as an analytical and metabolic probe. nih.govmdpi.com

A primary application of (S)-2-Flurbiprofen-d3 is as an internal standard for bioanalytical quantification. mdpi.commdpi.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure drug concentrations in biological fluids, the inclusion of a stable isotope-labeled standard is critical for accuracy. vulcanchem.comnih.gov Because (S)-2-Flurbiprofen-d3 is chemically identical to the analyte but has a molecular weight that is three mass units higher, it can be easily distinguished by the mass spectrometer, allowing for precise correction of any sample loss during preparation and analysis. vulcanchem.commdpi.com

Table 1: Physicochemical Property Comparison
Property(S)-Flurbiprofen(S)-2-Flurbiprofen-d3
Molecular FormulaC₁₅H₁₃FO₂C₁₅H₁₀D₃FO₂
Molecular Weight244.26 g/mol247.28 g/mol
CAS Number51543-39-61185133-81-6

Furthermore, (S)-2-Flurbiprofen-d3 is a key tool in metabolic research for investigating the kinetic isotope effect and elucidating the specific mechanisms of drug metabolism. d-nb.infovulcanchem.com By comparing the metabolic fate of the deuterated versus the non-deuterated compound, researchers can quantify the degree to which metabolism is slowed by the isotopic substitution. This provides direct evidence of the metabolic pathways involved and the specific sites of enzymatic attack.

Table 2: Research Focus and Applications
Area of ResearchNon-Deuterated (S)-FlurbiprofenDeuterated (S)-2-Flurbiprofen-d3
Primary GoalEvaluation of therapeutic efficacy (anti-inflammatory, analgesic). nih.govmdpi.comMetabolic profiling and use as an analytical standard. vulcanchem.commdpi.com
Key ApplicationActive pharmaceutical ingredient. nih.govInternal standard in LC-MS/MS assays for pharmacokinetic studies. mdpi.commdpi.com
Metabolic StudiesIdentification of metabolites (e.g., 4'-hydroxy-flurbiprofen) and overall clearance. pharmgkb.orgfda.govQuantification of the kinetic isotope effect on CYP2C9-mediated metabolism. vulcanchem.com

Finally, research into deuterated analogs has also opened up investigations into how isotopic substitution can affect fundamental physicochemical properties. Studies on other deuterated forms of flurbiprofen, such as those with deuterium on the aromatic rings (flurbiprofen-d8), have shown that deuteration can alter properties like solubility and melting point. nih.gov This represents a distinct avenue of materials science research that is separate from the traditional pharmacological evaluation of the non-deuterated drug. nih.gov

Investigative Applications of S 2 Flurbiprofen D3 in Preclinical Metabolic and Pharmacokinetic Studies

In Vitro Metabolic Pathway Elucidation

In vitro systems are fundamental to characterizing the metabolic fate of xenobiotics. The use of (S)-2-Flurbiprofen-d3 in conjunction with these systems provides a robust methodology for identifying metabolites and understanding the enzymatic processes involved in the biotransformation of (S)-flurbiprofen.

Liver microsomes, which are rich in drug-metabolizing enzymes, are frequently employed to study the metabolism of flurbiprofen (B1673479). These in vitro studies have been instrumental in identifying the key enzymes responsible for its clearance.

The primary oxidative metabolite of flurbiprofen is 4'-hydroxyflurbiprofen, and its formation is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9. clinpgx.orgwjpmr.com In vitro studies utilizing human liver microsomes have demonstrated that CYP2C9 is the principal enzyme responsible for the 4'-hydroxylation of both (R)- and (S)-flurbiprofen. clinpgx.org The significant role of CYP2C9 is further underscored by the impact of its genetic polymorphisms on flurbiprofen metabolism. drugbank.comtandfonline.com In vitro experiments with recombinant human P450s have shown that various CYP2C9 allelic variants exhibit altered metabolic activity towards flurbiprofen, with most variants showing decreased intrinsic clearance compared to the wild-type enzyme. drugbank.comtandfonline.com For instance, the CYP2C9*3 variant demonstrates significantly lower intrinsic clearance of flurbiprofen compared to the wild-type. tandfonline.com

Table 1: Relative Intrinsic Clearance of Flurbiprofen by CYP2C9 Variants (In Vitro)

CYP2C9 Variant Relative Intrinsic Clearance (%) vs. Wild-Type (CYP2C91)
CYP2C956 197.3%
CYP2C953 >100%
CYP2C929 ~54.8%
CYP2C9*31 23.9%

This table is generated based on data from in vitro studies examining the metabolism of flurbiprofen by various CYP2C9 allelic isoforms. drugbank.comtandfonline.com

In addition to oxidation, glucuronidation is a significant metabolic pathway for flurbiprofen and its hydroxylated metabolite. nih.govclinpgx.orgfda.gov In vitro studies have identified UDP-glucuronosyltransferase (UGT) 2B7 as the predominant isozyme responsible for the glucuronidation of both flurbiprofen enantiomers. clinpgx.orgfda.govnih.govmdpi.com While other UGTs, such as UGT1A1, UGT1A3, and UGT1A9, show some activity, UGT2B7 exhibits the highest catalytic efficiency. nih.govnih.gov Interestingly, UGT2B7 demonstrates stereoselectivity, with a higher rate of glucuronide formation for the (R)-enantiomer compared to the (S)-enantiomer in studies using racemic flurbiprofen. nih.gov

The metabolic chiral inversion of 2-arylpropionic acids, or "profens," is a well-documented phenomenon. However, for flurbiprofen, this inversion is minimal in humans. mdpi.comviamedica.pl In vitro studies, particularly those investigating the formation of coenzyme A (CoA) thioesters, are crucial for understanding the mechanisms of chiral inversion. nih.gov Research has shown that (R)-flurbiprofen undergoes a slight metabolic chiral inversion to its (S)-enantiomer, while the reverse inversion is generally not observed. viamedica.pl This limited inversion is a key characteristic of flurbiprofen's metabolism.

The use of stable isotope-labeled compounds, such as (S)-2-Flurbiprofen-d3, is a powerful technique for metabolite identification. nih.govmdpi.com In this approach, a mixture of the deuterated and non-deuterated compound is incubated with a metabolically active system, such as human liver microsomes. mdpi.com The resulting samples are then analyzed by high-resolution mass spectrometry. nih.govmdpi.com Metabolites of flurbiprofen will appear as doublet peaks with a specific mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, three). researchgate.net This "mass-shift filtering" allows for the confident and rapid identification of drug-related material from the complex biological matrix. nih.govmdpi.com Using this methodology, four metabolites of flurbiprofen have been successfully identified in vitro. nih.gov

Enzyme Kinetic Studies with Microsomal Systems

Pharmacokinetic Investigations in Animal Models (Excluding Human Clinical Data)

Animal models are indispensable for characterizing the in vivo pharmacokinetic properties of drug candidates before human trials. (S)-2-Flurbiprofen-d3 is an essential tool in these studies, primarily as an internal standard for the accurate quantification of (S)-flurbiprofen in biological samples.

Pharmacokinetic studies in various animal species, including horses and cattle, have been conducted to understand the disposition of flurbiprofen enantiomers. nih.govnih.gov In horses, after intravenous administration of racemic flurbiprofen, no significant differences were observed in the pharmacokinetic parameters between the (R)- and (S)-enantiomers, indicating a lack of stereoselectivity in its disposition in this species. nih.gov Furthermore, no chiral inversion was detected in horses. nih.gov

In dairy cattle, the pharmacokinetics of flurbiprofen enantiomers were found to be influenced by age and physiological status. nih.gov In newborn calves, the disposition of flurbiprofen was stereoselective, with a higher area under the concentration-time curve (AUC) and a lower total body clearance for (R)-flurbiprofen compared to (S)-flurbiprofen. nih.gov In contrast, in adult cows, stereoselectivity was less pronounced. nih.gov

Studies in rats have shown a low level of chiral inversion of flurbiprofen enantiomers, making the rat a more suitable model for human pharmacokinetics in this regard compared to mice, which exhibit a higher degree of inversion. fraunhofer.de The 4'-hydroxy-flurbiprofen metabolite has been shown to have minimal anti-inflammatory activity in animal models. fda.gov

Table 2: Comparative Pharmacokinetic Parameters of Flurbiprofen Enantiomers in Horses (0.5 mg/kg IV Racemate)

Parameter (R)-Flurbiprofen (S)-Flurbiprofen
Elimination Half-Life (t½β) (h) ~2.08 ~1.81

This table is generated based on data from pharmacokinetic studies in horses. nih.gov

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Forms in Animal Models

Preclinical studies comparing deuterated and non-deuterated forms of flurbiprofen in animal models provide foundational insights into the potential impact of isotopic substitution. While direct pharmacokinetic data for (S)-2-Flurbiprofen-d3 in animal models is not extensively published, valuable inferences can be drawn from studies on related deuterated analogs and the established stereoselective pharmacokinetics of flurbiprofen.

Flurbiprofen's pharmacokinetics are known to be species-dependent and stereoselective. For instance, in rats, plasma concentrations of (S)-flurbiprofen are consistently higher than those of (R)-flurbiprofen following administration of the racemic mixture. nih.gov A study in dairy cattle also demonstrated stereoselective disposition, with the area under the concentration-time curve (AUC) being higher for the (R)-enantiomer than the (S)-enantiomer in calves. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Flurbiprofen Enantiomers in Rats (Non-Deuterated)
Parameter(S)-Flurbiprofen(R)-Flurbiprofen
AUC (mg·h/L)134 ± 3941 ± 9
Half-life (h)4.21 ± 1.24.18 ± 1.3
Total Clearance (L/h)1.23 ± 0.341.47 ± 0.50
Volume of Distribution (L)7.23 ± 1.98.41 ± 3.0
Data derived from studies in male Sprague-Dawley rats following a 10 mg/kg IV dose of racemic flurbiprofen. nih.gov This table illustrates the baseline stereoselective pharmacokinetics, which provides context for evaluating the effects of deuteration.

Absorption, Distribution, and Elimination Studies in Preclinical Species

The absorption, distribution, and elimination of flurbiprofen have been characterized in several preclinical species. Flurbiprofen is generally absorbed rapidly after oral administration. nih.govnih.gov It is extensively bound (>99%) to plasma proteins, primarily albumin. drugbank.comresearchgate.net

Distribution occurs to various tissues, with significant concentrations reaching the synovial fluid, a key site of action for anti-inflammatory effects. nih.gov Elimination is rapid and occurs primarily through extensive metabolism in the liver, followed by renal excretion of the metabolites. nih.govdrugbank.com The major metabolic pathway is oxidation to 4'-hydroxyflurbiprofen, primarily catalyzed by the enzyme Cytochrome P450 2C9 (CYP2C9). clinpgx.orgnih.gov Less than 3% of the parent drug is typically excreted unchanged in the urine. drugbank.com

Deuteration can sometimes influence physicochemical properties like solubility, which in turn could affect absorption. nih.govrsc.org For example, flurbiprofen-d8 was found to have a twofold increase in solubility compared to its non-deuterated counterpart. nih.gov However, membrane permeability was observed to be nearly the same between the two forms. nih.gov For (S)-2-Flurbiprofen-d3, significant changes in its fundamental absorption and distribution patterns are not anticipated unless its metabolic clearance is substantially altered by the isotopic substitution. The primary elimination pathways via metabolism and subsequent renal excretion would be expected to remain the same.

Influence of Deuteration on Drug Exposure and Metabolic Stability in Animal Systems

The primary rationale for deuterating drug molecules is often to increase metabolic stability, thereby enhancing drug exposure (AUC) and prolonging the half-life. juniperpublishers.com This "deuterium effect" is most significant when the replaced C-H bond is broken in a rate-limiting metabolic step. nih.gov

In the case of (S)-flurbiprofen, the main metabolic event is 4'-hydroxylation, which involves the cleavage of a C-H bond on the biphenyl (B1667301) ring system, not at the C-2 position of the propionic acid side chain. clinpgx.orgnih.gov Therefore, a large primary KIE on this specific metabolic pathway would not be expected for (S)-2-Flurbiprofen-d3. A study involving flurbiprofen-d8 (deuterated on the aromatic rings) showed no substantial kinetic isotope effect on 4'-hydroxylation by CYP2C9, supporting the idea that deuteration at non-metabolic sites has a minimal impact on the rate of this primary clearance pathway. nih.gov

Table 2: Expected Impact of Deuteration Site on Metabolic Stability of Flurbiprofen
Deuterated AnalogSite of DeuterationPrimary Metabolic PathwayExpected Kinetic Isotope Effect (KIE)Anticipated Impact on Metabolic Stability
(S)-2-Flurbiprofen-d3Chiral Center (C-2)4'-HydroxylationSmall (Secondary KIE)Minimal to modest increase
Flurbiprofen-d8Aromatic Rings4'-HydroxylationMinimal (for non-4' positions)Minimal (as observed experimentally) nih.gov
4'-Deutero-FlurbiprofenSite of Hydroxylation4'-HydroxylationLarge (Primary KIE)Significant increase
This table provides a theoretical comparison based on the principles of kinetic isotope effects. nih.gov

Mechanistic Studies of Isotope Effects on Enzyme-Mediated Reactions

Quantitative Analysis of Kinetic Isotope Effects (KIE)

The KIE is a quantitative measure of the change in the rate of a chemical reaction upon substitution of an atom with one of its heavier isotopes. For deuterated drugs, the KIE is the ratio of the reaction rate for the non-deuterated compound to the rate for the deuterated compound (kH/kD). A KIE greater than 1 indicates that the C-H bond is broken in the rate-limiting step of the reaction.

For (S)-2-Flurbiprofen-d3, the deuteration is not at the primary site of metabolic oxidation. As such, any observed KIE on 4'-hydroxylation would be a secondary isotope effect, which is typically small (e.g., 0.8–1.2). A study on flurbiprofen-d8, deuterated on the aromatic rings, quantitatively analyzed the KIE on 4'-hydroxylation mediated by CYP2C9. The results showed a KIE on the maximum reaction velocity (Vmax) of 0.91 and on the intrinsic clearance (Vmax/Km) of 1.24. nih.gov These values are close to 1, indicating the absence of a substantial KIE for deuteration at those positions, and confirming that C-H bond cleavage at the 4'-position is the key metabolic event. nih.gov A similar small, secondary KIE would be anticipated for (S)-2-Flurbiprofen-d3 with respect to this particular metabolic transformation.

Elucidation of Rate-Limiting Steps in Metabolic Transformations

KIE studies are instrumental in elucidating the rate-limiting steps of metabolic pathways. The observation of a significant KIE helps to confirm that the cleavage of a specific C-H bond is a critical, rate-determining part of the metabolic process.

For flurbiprofen, the primary metabolic pathway is 4'-hydroxylation by CYP2C9. nih.gov The lack of a significant KIE when flurbiprofen is deuterated at positions other than 4' (such as in flurbiprofen-d8) reinforces that the enzymatic abstraction of a hydrogen atom from the 4' position of the biphenyl ring is the rate-limiting step in this transformation. nih.gov Consequently, deuterating the C-2 position in (S)-2-Flurbiprofen-d3 is not expected to slow this specific metabolic reaction via a primary KIE, as that C-D bond remains intact throughout the hydroxylation process. Any observed slowing of metabolism would likely be attributable to smaller, secondary isotope effects that may slightly alter the binding or conformation of the substrate within the enzyme's active site.

Impact of Deuteration on Stereochemical Stability in Biological Milieu

The 2-arylpropionic acid class of drugs, including flurbiprofen, can undergo metabolic chiral inversion, a process where the less active (R)-enantiomer is converted to the more active (S)-enantiomer. viamedica.plviamedica.pl This inversion is unidirectional; the (S)-enantiomer is stereochemically stable and does not typically convert back to the (R)-form. nih.govnih.gov Studies in various animal species, including dogs, guinea pigs, rats, and gerbils, have confirmed that after administration of pure (S)-flurbiprofen, the (R)-enantiomer was not detected in plasma. nih.gov

The mechanism of (R)-to-(S) inversion involves the formation of a coenzyme A (CoA) thioester, followed by an enzyme-mediated epimerization at the chiral center. nih.gov This epimerization step involves the removal of the proton at the C-2 position. Therefore, replacing this hydrogen with deuterium in (R)-flurbiprofen would be expected to slow the rate of chiral inversion due to a primary KIE on this rate-limiting epimerization step.

Advanced Research Applications and Future Directions

Utilization in Quantitative Bioanalysis for Novel Drug Candidates

Stable-isotope labeled compounds are the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. americanpharmaceuticalreview.com (S)-2-Flurbiprofen-d3, with its deuterium (B1214612) atoms, is an ideal internal standard due to its chemical similarity to the parent compound and its distinct mass, which allows for precise differentiation and quantification.

A core application of (S)-2-Flurbiprofen-d3 is its use as an internal standard in the bioanalysis of new chemical entities, especially those that are structurally analogous to flurbiprofen (B1673479) or other non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov In studies involving novel (S)-flurbiprofen derivatives, such as amide-based compounds designed for enhanced therapeutic profiles, a deuterated standard is crucial for accurately determining pharmacokinetic parameters in complex biological matrices like plasma. nih.gov

The table below illustrates the typical mass transitions monitored in an LC-MS/MS assay for flurbiprofen and how a deuterated standard like (S)-2-Flurbiprofen-d3 would be differentiated.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role in Assay
Flurbiprofen243.2199.2Analyte
(S)-2-Flurbiprofen-d3246.2202.2Internal Standard

This table is illustrative, based on typical fragmentation patterns. Actual values may vary based on instrumentation and conditions.

Development of Robust Analytical Methods for Co-administered Drugs in Preclinical Settings

In preclinical research, it is common to evaluate the pharmacokinetics of a novel drug candidate when administered alone and in combination with other therapeutic agents to assess potential drug-drug interactions. The development of robust bioanalytical methods capable of simultaneously quantifying multiple compounds is essential. nih.gov

The use of (S)-2-Flurbiprofen-d3 as an internal standard is highly advantageous in these scenarios. Because its retention time in liquid chromatography is nearly identical to that of the unlabeled analyte, it effectively co-elutes and experiences similar matrix effects (e.g., ion suppression or enhancement) during analysis. This property ensures high accuracy and precision, which is critical when evaluating subtle pharmacokinetic changes caused by co-administered drugs. americanpharmaceuticalreview.com The combination of chiral separation techniques with mass spectrometry offers exceptional selectivity, virtually eliminating interference from endogenous substances and other drugs in the sample. americanpharmaceuticalreview.com

Application in Early-Stage Drug Discovery for Lead Optimization

The process of lead optimization in drug discovery involves modifying a promising compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Deuteration is a key strategy in this process. researchgate.net By replacing hydrogen with deuterium at known metabolic "soft spots," medicinal chemists can slow down the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net

(S)-2-Flurbiprofen-d3 serves as a critical reference compound in these studies. When novel, selectively deuterated analogs of (S)-flurbiprofen are synthesized to improve metabolic stability, (S)-2-Flurbiprofen-d3 can be used as a stable, non-metabolically-blocked internal standard to accurately quantify the new analogs in in vitro and in vivo ADME assays. This allows researchers to precisely measure any improvements in pharmacokinetic profiles conferred by the strategic deuteration.

Contributions to Understanding Chirality and Deuteration in Chemical Biology

The interplay between a molecule's three-dimensional structure (chirality) and the isotopic composition is a frontier in chemical biology. (S)-2-Flurbiprofen-d3 is a valuable probe for exploring these fundamental concepts.

Deuterium-Enabled Chiral Switching (DECS) as a Research Paradigm

Many chiral drugs are administered as racemates (a 50:50 mixture of enantiomers), but often only one enantiomer provides the therapeutic benefit while the other may be inactive or cause side effects. acs.org "Chiral switching" is the development of a single-enantiomer drug from a previously approved racemate. acs.orgnih.gov However, this is not possible for compounds where the chiral center is unstable and can rapidly interconvert in vivo. nih.gov

Deuterium-Enabled Chiral Switching (DECS) is a paradigm wherein deuterium is substituted for hydrogen at an unstable chiral center. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of chiral interconversion, a manifestation of the deuterium kinetic isotope effect (DKIE). nih.govescholarship.org This stabilization allows for the isolation and administration of the beneficial enantiomer. acs.orgnih.gov While flurbiprofen itself does not readily interconvert in humans, the principles of DECS, demonstrated with other classes of molecules like thalidomide (B1683933) analogs, establish a research framework where compounds like (S)-2-Flurbiprofen-d3 can be used to study the impact of deuteration on chiral stability. nih.gov

Key Principles of DECS:

Principle Description
Chiral Instability Some drugs have an acidic proton at the chiral center, allowing for rapid interconversion between R- and S-enantiomers. nih.gov
Kinetic Isotope Effect The C-D bond has a higher activation energy for cleavage than a C-H bond, slowing down reactions that involve breaking this bond. nih.gov

| Stabilization | Replacing the hydrogen with deuterium at the chiral center makes interconversion more difficult, stabilizing the desired enantiomer. acs.orgnih.gov |

Probing Stereospecific Interactions in Biochemical Pathways

The metabolism of flurbiprofen is stereospecific, primarily mediated by the enzyme Cytochrome P450 2C9 (CYP2C9), which hydroxylates the molecule. clinpgx.orgnih.govclinpgx.org Different genetic variants (polymorphisms) of CYP2C9 can alter the metabolic rate, affecting drug exposure and patient response. researchgate.netresearchgate.net

(S)-2-Flurbiprofen-d3 is an invaluable tool for probing these stereospecific interactions. By comparing the rate of metabolism of (S)-2-Flurbiprofen with its deuterated counterpart, (S)-2-Flurbiprofen-d3, researchers can precisely measure the kinetic isotope effect of the hydroxylation reaction for the S-enantiomer. This provides deep mechanistic insight into the enzyme's catalytic cycle and reveals whether C-H bond breaking is a rate-limiting step in the metabolic pathway for this specific enantiomer. mdpi.com Such studies are crucial for understanding how genetic differences in metabolic enzymes translate to varied drug responses in individuals. researchgate.net

Emerging Methodological Advancements

The analysis of chiral and deuterated compounds benefits significantly from continuous innovation in analytical chemistry. Emerging techniques offer greater resolution, speed, and sensitivity, which are directly applicable to research involving (S)-2-Flurbiprofen-d3.

Advanced chiral chromatography techniques, including the development of novel chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and the increasing use of Capillary Electrophoresis (CE), allow for more efficient and rapid separation of enantiomers. americanpharmaceuticalreview.commdpi.comnih.gov These methods are critical for verifying the enantiomeric purity of (S)-2-Flurbiprofen-d3 and for studying its stereoselective metabolism. mdpi.com

Furthermore, the integration of these high-resolution separation techniques with tandem mass spectrometry (LC-MS/MS) represents a powerful platform for pharmaceutical analysis. americanpharmaceuticalreview.com This combination allows for the simultaneous confirmation of a compound's chiral identity and its isotopic composition, providing a comprehensive characterization that is essential for its application in rigorous pharmacokinetic and metabolic studies.

Prospective Research Avenues for (S)-2-Flurbiprofen-d3 Analogs

The development and study of (S)-2-Flurbiprofen-d3 paves the way for novel research directions, focusing on creating more refined tools for enzyme studies and utilizing more biologically relevant preclinical models.

The specific placement of deuterium in the (S)-enantiomer of flurbiprofen allows for the development of highly specific chemical probes to investigate enzyme kinetics and mechanisms. As flurbiprofen is a known inhibitor of COX enzymes, (S)-2-Flurbiprofen-d3 can be used to study the kinetic isotope effect (KIE) on enzyme inhibition. mdpi.comnih.gov This can provide detailed information about the rate-limiting steps in the binding process and the nature of the transition state of the enzyme-inhibitor complex.

By comparing the inhibitory activity of (S)-2-Flurbiprofen-d3 with its non-deuterated counterpart and the (R)-enantiomer, researchers can gain a deeper understanding of the stereospecific interactions that govern substrate binding and inhibition. This knowledge is instrumental in designing next-generation NSAIDs with improved selectivity and potency. nih.gov For example, novel flurbiprofen analogs have been developed to selectively inhibit Aβ42 secretion without affecting COX activity, highlighting the potential for structural modifications to alter therapeutic targets. nih.gov

Table 2: Enzyme Targets for Stereospecific Deuterated Probes

EnzymeBiological FunctionPotential of (S)-2-Flurbiprofen-d3 Probe
Cyclooxygenase-1 (COX-1)Produces prostaglandins (B1171923) for gastric protection and platelet aggregation. nih.govElucidate stereospecific binding and inhibition mechanisms.
Cyclooxygenase-2 (COX-2)Produces prostaglandins at sites of inflammation. nih.govInvestigate selectivity and kinetic isotope effects in inhibition.
Fatty Acid Amide Hydrolase (FAAH)Degrades endocannabinoids.Explore dual-inhibition mechanisms in novel analgesic compounds. nih.gov
γ-secretaseInvolved in the production of amyloid-beta peptides. nih.govresearchgate.netStudy modulation effects for potential Alzheimer's disease therapies.

The limitations of traditional 2D cell cultures and animal models have spurred the adoption of more sophisticated preclinical systems. Organoids—three-dimensional, self-organizing structures grown from stem cells—can mimic the architecture and function of human organs with remarkable fidelity. drugtargetreview.comnews-medical.net These models are becoming indispensable tools in drug discovery and personalized medicine. news-medical.net

(S)-2-Flurbiprofen-d3 and its analogs can be tested in organoid models of arthritis, cancer, or neurodegenerative diseases to assess their efficacy and mechanism of action in a more physiologically relevant context. drugtargetreview.comnih.gov For instance, patient-derived tumor organoids can be used to screen for the anti-cancer effects of flurbiprofen derivatives. news-medical.net Similarly, gut organoids can be employed to study the gastrointestinal effects of these compounds, a common concern with NSAIDs. drugtargetreview.com

Microphysiological systems, or "organs-on-a-chip," offer another layer of complexity by integrating different cell types and fluid flow to replicate organ-level physiology. These platforms can be used to study the metabolism and systemic effects of (S)-2-Flurbiprofen-d3, providing crucial data before advancing to clinical trials.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for determining the enantiomeric purity of (S)-2-Flurbiprofen-d3 in pharmacokinetic studies?

  • Methodological Answer : Enantiomeric purity can be assessed using chiral chromatography with a polysaccharide-based stationary phase (e.g., Chiralpak® columns). Validate the method by comparing retention times and peak areas against racemic mixtures and certified reference standards. Ensure deuterium substitution does not interfere with chiral recognition by cross-validating with non-deuterated Flurbiprofen .
  • Key Considerations : Quantify enantiomeric excess (ee) via integration of chromatographic peaks, accounting for potential isotopic effects on separation efficiency.

Q. How can researchers optimize LC-MS/MS parameters for quantifying (S)-2-Flurbiprofen-d3 in biological matrices?

  • Methodological Answer : Use deuterium labeling to differentiate the compound from endogenous metabolites. Optimize ionization conditions (e.g., ESI+ mode, 350°C source temperature) and select transitions for MRM (e.g., m/z 245 → 201 for quantification). Validate matrix effects by spiking deuterated standards into plasma/serum and comparing recovery rates against solvent-based calibrants .
  • Key Considerations : Include a stable isotope internal standard (e.g., ¹³C-labeled analogs) to correct for ion suppression/enhancement.

Advanced Research Questions

Q. How should experimental designs account for isotopic effects when comparing the metabolic stability of (S)-2-Flurbiprofen-d3 to its non-deuterated counterpart?

  • Methodological Answer : Conduct in vitro metabolic assays (e.g., liver microsomes) under controlled pH, temperature, and enzyme concentrations. Monitor deuterium kinetic isotope effects (KIE) by measuring substrate depletion rates using high-resolution mass spectrometry. Normalize data to protein content and activity of cytochrome P450 isoforms (e.g., CYP2C9) to isolate isotopic contributions .
  • Key Considerations : Replicate experiments across multiple donor batches to assess inter-individual variability in metabolic pathways.

Q. What strategies resolve contradictions in reported metabolic half-lives of (S)-2-Flurbiprofen-d3 across studies?

  • Methodological Answer : Perform a meta-analysis of published data to identify confounding variables (e.g., incubation conditions, assay sensitivity). Validate findings via cross-laboratory reproducibility studies using harmonized protocols. Apply mixed-effects models to account for variability in instrumentation (e.g., LC-MS vs. HPLC-UV) and biological matrices .
  • Key Considerations : Publish raw datasets with metadata (e.g., incubation times, buffer compositions) to enable reanalysis under FAIR data principles .

Q. How can researchers address challenges in reconciling open data requirements with patient privacy in clinical studies involving (S)-2-Flurbiprofen-d3?

  • Methodological Answer : Implement de-identification protocols (e.g., removal of direct identifiers, aggregation of demographic data) while retaining isotopic tracer metadata. Use controlled-access repositories with data-use agreements to share pharmacokinetic datasets. Consult ethics boards to ensure compliance with GDPR or HIPAA when handling human-derived samples .
  • Key Considerations : Document anonymization steps in supplementary materials to facilitate reproducibility without compromising participant confidentiality.

Methodological Best Practices

  • Data Precision : Report numerical data to three significant figures unless instrumentation precision justifies additional digits (e.g., high-resolution mass spectrometers) .
  • Statistical Significance : Use p < 0.05 with Bonferroni correction for multiple comparisons in metabolic studies. Avoid the term "significant" without explicit statistical testing .
  • Literature Review : Structure introductions using PICO (Population: cell/animal models; Intervention: deuterated compound; Comparison: non-deuterated analog; Outcome: metabolic stability) to align with grant funding frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.